Epofolate

Catalog No.
S548466
CAS No.
958646-17-8
M.F
C67H92N16O22S3
M. Wt
1569.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epofolate

CAS Number

958646-17-8

Product Name

Epofolate

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[2-[(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-5,9-dioxo-4-oxa-17-azabicyclo[14.1.0]heptadecan-17-yl]ethoxycarbonyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C67H92N16O22S3

Molecular Weight

1569.7 g/mol

InChI

InChI=1S/C67H92N16O22S3/c1-32-9-7-11-45-46(26-47(33(2)23-38-30-106-35(4)74-38)105-52(90)27-48(84)67(5,6)55(92)34(3)54(32)91)83(45)19-20-103-66(102)104-21-22-107-108-31-44(63(100)101)80-60(96)43(25-51(88)89)79-58(94)40(10-8-18-71-64(68)69)77-59(95)42(24-50(86)87)76-49(85)17-16-41(62(98)99)78-57(93)36-12-14-37(15-13-36)72-28-39-29-73-56-53(75-39)61(97)82-65(70)81-56/h12-15,23,29-30,32,34,40-48,54,72,84,91H,7-11,16-22,24-28,31H2,1-6H3,(H,76,85)(H,77,95)(H,78,93)(H,79,94)(H,80,96)(H,86,87)(H,88,89)(H,98,99)(H,100,101)(H4,68,69,71)(H3,70,73,81,82,97)/b33-23+/t32-,34+,40-,41-,42-,43-,44-,45+,46-,47-,48-,54-,83?/m0/s1

InChI Key

TURJYGRXEJIBGT-OCOMGVANSA-N

SMILES

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Code name: BMS753493; BMS-753493; BMS 753493.

Canonical SMILES

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@H](N2CCOC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C6=CSC(=N6)C)/C

Description

The exact mass of the compound Epofolate is 1568.5734 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Epofolate is a synthetic compound classified as a folate conjugate, specifically derived from a semi-synthetic analog of epothilone A. It is designed to selectively target folate receptors, which are often overexpressed in various cancer cells. This targeting mechanism allows for enhanced delivery of the drug to tumor sites, potentially improving therapeutic efficacy while minimizing systemic toxicity . The structure of Epofolate incorporates a folate moiety that facilitates its interaction with folate receptor alpha, enabling cellular uptake through receptor-mediated endocytosis .

Epofolate's mechanism of action primarily involves the overstabilization of microtubules, which disrupts normal mitotic processes in cancer cells. This stabilization leads to cell cycle arrest and apoptosis. The compound's chemical structure allows it to bind effectively to microtubules, similar to other epothilone derivatives, which are known for their ability to interfere with microtubule dynamics . Additionally, Epofolate may undergo various

Epofolate exhibits significant antiproliferative activity against a range of cancer cell lines. Its ability to induce apoptosis and halt cell division makes it a candidate for cancer therapy. In preclinical studies, Epofolate has demonstrated effectiveness in inhibiting the growth of tumors that express folate receptors, such as ovarian and lung cancers . The compound's mechanism involves not only microtubule stabilization but also potential interactions with intracellular signaling pathways that regulate cell survival and proliferation .

The synthesis of Epofolate involves several steps that typically include:

  • Preparation of the Epothilone Analog: Starting from epothilone A or its derivatives, chemical modifications are made to enhance stability and receptor affinity.
  • Folate Conjugation: The folate moiety is attached to the epothilone backbone through specific linkers that facilitate receptor targeting.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity and yield for biological testing.

The synthesis process requires careful control of reaction conditions to maintain the integrity of both the epothilone structure and the folate component .

Epofolate has been primarily investigated for its applications in oncology. Its targeted delivery mechanism makes it suitable for treating cancers that overexpress folate receptors. Clinical trials have explored its use in various solid tumors, particularly those resistant to conventional therapies . Additionally, research continues into its potential combination with other therapeutic agents to enhance efficacy and overcome drug resistance in cancer treatment.

Studies on Epofolate have highlighted its interactions with various biological systems. Notably, it has been shown that combining Epofolate with certain anesthetics or gastrointestinal agents can increase the risk of adverse effects like methemoglobinemia . Furthermore, investigations into its pharmacokinetics reveal that its efficacy can be influenced by other drugs that affect folate metabolism or microtubule dynamics, necessitating careful consideration in combination therapies .

Epofolate shares similarities with several other compounds that target microtubules or utilize folate receptor-mediated delivery systems. Here are some notable comparisons:

CompoundTypeMechanism of ActionUnique Features
VintafolideFolate conjugateMicrotubule destabilizationUses a self-immolative disulfide-linker system
PaclitaxelTaxaneMicrotubule stabilizationWell-established clinical use; broad-spectrum activity
VincristineVinca alkaloidMicrotubule destabilizationPrimarily used in hematological malignancies
MethotrexateAntimetaboliteInhibition of dihydrofolate reductaseTargets folate metabolism rather than receptors

Uniqueness of Epofolate: Unlike traditional chemotherapeutics such as paclitaxel and vincristine, which broadly affect all rapidly dividing cells, Epofolate's selective targeting of folate receptors allows for potentially reduced side effects and enhanced efficacy in specific tumor types. Its design as a folate conjugate also sets it apart from non-targeted agents like methotrexate, which does not utilize receptor-mediated uptake mechanisms .

Thermodynamics of Folate Receptor Alpha (Folate Receptor Alpha) Binding

The thermodynamic characteristics of folate receptor alpha binding represent a fundamental aspect of Epofolate's targeting mechanism. Folate receptor alpha exhibits exceptionally high binding affinity for folate-based ligands under physiological conditions, with extensive research demonstrating the molecular basis for this interaction [1] [2] [3].

Binding Affinity and Energy Considerations

Isothermal titration calorimetry measurements have revealed that human folate receptor alpha displays an extraordinarily high affinity for folic acid, with a dissociation constant of approximately 10 picomolar at physiological pH 7.4 [2] [3]. This ultra-high affinity binding is maintained through an extensive network of molecular interactions involving multiple amino acid residues within the folate binding pocket [1] [4].

The binding energy barrier for folate dissociation from folate receptor alpha has been quantified through metadynamics simulations at approximately 75 kilojoules per mole [5]. This substantial energy barrier explains the remarkable stability of the receptor-ligand complex under physiological conditions and provides insight into the duration of complex formation during the targeting process [5].

Critical Binding Residues and Mutational Analysis

The aspartic acid residue at position 81 serves as a critical determinant of high-affinity binding. Mutational analysis demonstrates that replacement of this residue with alanine decreases binding affinity by more than one order of magnitude, confirming its essential role in stabilizing the pteridine ring of folate through strong ionic interactions [1]. The extensive interaction network includes additional residues such as tryptophan 102, tryptophan 140, arginine 103, and arginine 106, which collectively contribute to the remarkable binding specificity [1] [5].

Temperature Dependence and Thermal Stability

Molecular dynamics simulations of bovine folate receptor alpha have demonstrated temperature-dependent binding characteristics, with maximum binding affinity occurring at approximately 353 Kelvin (80 degrees Celsius) [6] [7]. However, at elevated temperatures approaching ultra-high temperature processing conditions (408 Kelvin), substantial decreases in binding energy occur, accompanied by significant conformational alterations that displace folate from the active site [6] [7].

Thermodynamic Parameters

ParameterValueExperimental MethodReference
Binding Affinity (Kd) - pH 7.4~10 pMIsothermal Titration CalorimetryWibowo et al., 2013 [2]
Binding Affinity (Kd) - pH 6.5~21 nMIsothermal Titration CalorimetryWibowo et al., 2013 [2]
Binding Energy - Wild Type~75 kJ/molMetadynamics SimulationD'Amelio et al., 2015 [5]
Binding Energy - D81A mutant>10-fold decreaseRadioligand Binding AssayChen et al., 2013 [1]
Temperature for Maximum Binding~353 K (80°C)Molecular DynamicsSahoo et al., 2014 [6]

The thermodynamic profile reveals that folate receptor alpha binding is both enthalpically and entropically favorable, with the enthalpic contribution dominating the interaction energy. This thermodynamic signature reflects the multiple hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the receptor-ligand complex [2] [3].

Endocytic Trafficking Dynamics of Receptor-Ligand Complexes

The endocytic trafficking pathway represents the primary mechanism through which Epofolate and other folate-targeted therapeutics gain cellular entry. This complex process involves multiple distinct phases, each characterized by specific temporal dynamics, pH environments, and molecular interactions [8] [9] [10].

Initial Binding and Membrane Events

Folate receptor-mediated endocytosis initiates with high-affinity binding of folate-conjugated molecules to glycosylphosphatidylinositol-anchored folate receptor alpha at the cell surface [10]. The receptor exhibits preferential localization in specialized membrane domains, with quantitative immunocytochemistry demonstrating clustering in uncoated membrane invaginations rather than clathrin-coated pits [11]. This unique trafficking pathway distinguishes folate receptor-mediated uptake from classical receptor-mediated endocytosis mechanisms [11].

Endosomal Transit and Compartmentalization

Following membrane invagination, folate-protein conjugates are rapidly internalized through caveolae-mediated uptake, residing primarily in multivesicular bodies and tubular endosomes during early time points of 15 to 60 minutes [9] [12]. Ultrastructural localization studies using colloidal gold tracers demonstrate that folate-conjugated molecules maintain residence within these endosomal compartments for extended periods, with some conjugates remaining in multivesicular bodies even at 6-hour time points [9] [12].

The endocytic pathway exhibits convergence with transferrin-mediated uptake pathways after approximately 15 minutes, as demonstrated by colocalization studies using dual tracer experiments [9] [12]. This convergence suggests shared trafficking machinery for processing internalized receptor-ligand complexes, despite distinct entry mechanisms [9].

Temporal Dynamics and pH Progression

The endocytic trafficking process follows a well-defined temporal sequence with characteristic pH changes that drive conformational transitions in the receptor-ligand complex. Early endosome formation occurs within 15 to 30 minutes with pH values ranging from 7.0 to 6.8, followed by progression to recycling endosomes with pH values stabilizing around 6.5 [3] [13]. This acidification process is crucial for subsequent ligand release and receptor recycling [3].

Recycling Mechanisms and Receptor Fate

Folate receptor alpha demonstrates efficient recycling capabilities, returning to the cell surface following ligand release in acidic endosomal compartments [10]. The recycling process occurs slowly, with internalized receptor remaining soluble in non-ionic detergents throughout the trafficking cycle [10]. This property distinguishes folate receptor trafficking from other glycosylphosphatidylinositol-anchored proteins and reflects the specialized nature of the folate transport mechanism [10].

Endocytic Trafficking Dynamics

Trafficking StageTime CoursepH EnvironmentKey Characteristics
Initial Binding (Cell Surface)0-5 minutes7.4High affinity binding, open conformation
Membrane Invagination5-15 minutes7.4Caveolae-mediated uptake
Early Endosome Formation15-30 minutes7.0-6.8Colocalization with transferrin pathway
Multivesicular Body Transit30-60 minutes6.5-6.0Primary residence compartment
Recycling Endosome1-2 hours6.5pH-dependent conformational change
Ligand Release2-4 hours6.5Reduced affinity, ligand dissociation
Receptor Recycling4-6 hours7.4Return to cell surface

Therapeutic Implications for Drug Delivery

The endocytic trafficking dynamics have profound implications for the design and efficacy of folate-targeted therapeutics like Epofolate. The extended residence time in mildly acidic endosomal compartments provides opportunities for controlled drug release mechanisms [14] [15]. However, the relatively mild acidification to pH 6.5, rather than the more acidic conditions found in lysosomes, requires careful consideration in designing pH-sensitive linker systems [13] [16].

pH-Dependent Structural Transitions in Receptor-Ligand Dissociation

The pH-dependent structural transitions of folate receptor alpha represent a sophisticated molecular mechanism that enables controlled ligand release within endosomal compartments. These conformational changes are triggered by the mild acidification that occurs during endocytic trafficking and involve coordinated movements of multiple structural elements [2] [3] [17].

Molecular Basis of pH Sensing

The pH-dependent conformational changes in folate receptor alpha are mediated primarily by ionizable histidine residues strategically positioned throughout the protein structure [3] [17]. Computational analysis has identified eight conserved histidine residues, of which four undergo significant positional changes during the transition from physiological to mildly acidic pH conditions [3]. These residues serve as molecular pH sensors, undergoing protonation state changes that destabilize the neutral pH conformation and promote the acidic pH state [3] [17].

Conformational States and Structural Elements

Crystallographic analysis has revealed three distinct conformational states of folate receptor alpha corresponding to different phases of the endocytic trafficking cycle [2] [3]. State I represents the apo-receptor at neutral pH with an open binding conformation, State II represents the folate-bound receptor at physiological pH, and State III represents the apo-receptor at acidic pH with an occluded binding site [2] [3].

The structural transitions involve coordinated movements of four key regions: the basic loop containing the conserved lysine-histidine-histidine-lysine motif, the switch helix, the anchor loop, and the inhibitory loop [2] [3]. These elements undergo dramatic rearrangements during acidification, with the basic loop showing the most pronounced movement, rotating approximately 9 angstroms away from the alpha-2 helix [3].

Critical Histidine Residues and Protonation Effects

Histidine residues 36, 37, and 48 undergo the most significant conformational changes during pH transitions, with carbon-alpha displacements of 9.3, 8.9, and 4.8 angstroms respectively [3]. The protonation of these residues at acidic pH destabilizes the neutral pH conformation through electrostatic repulsion and altered hydrogen bonding patterns [3] [17].

Molecular dynamics simulations have specifically demonstrated that aspartic acid 81, a critical binding residue, becomes protonated at pH 5.5, leading to electrostatic repulsion with the pteridine ring of folate [17] [18]. This protonation eliminates essential hydrogen bonding interactions and reduces the total number of stabilizing contacts from 10 to 5 [17] [18].

Quantitative Binding Affinity Changes

The pH-dependent structural transitions result in dramatic changes in ligand binding affinity. Isothermal titration calorimetry measurements demonstrate that folate binding affinity decreases more than 2,000-fold when pH drops from 7.4 to 6.5, with the dissociation constant increasing from approximately 10 picomolar to 21 nanomolar [2] [3]. This remarkable pH sensitivity provides the driving force for efficient ligand release within mildly acidic endosomal compartments [2] [3].

Electrostatic Surface Potential Changes

Computational analysis of electrostatic surface potential reveals significant increases in positive charge density within the folate binding cleft at acidic pH [3]. These changes in surface charge distribution contribute to ligand destabilization and provide additional driving force for receptor-ligand dissociation beyond the direct effects of histidine protonation [3].

pH-Dependent Structural Transitions

Structural ElementNeutral pH (7.4) StateAcidic pH (6.5) StateDisplacement (Å)
Basic Loop (KHHK motif)Near α2 helix, compactRotated away, solvent exposed~9.0
Switch Helix (α1)Helical conformationExtended loop conformationHelix → Loop
Anchor LoopStabilized positionShifted position~4.8
Inhibitory LoopAway from binding siteOccludes binding siteMajor shift
Histidine 36/37Unprotonated, stableProtonated, destabilized9.3/8.9
Histidine 48/54Supports anchor loopConformational change4.8
Aspartic Acid 81Deprotonated, H-bond donorProtonated, repulsiveRotamer change
Arginine 125Facilitates folate bindingBlocks pterin bindingSite occupation

Implications for Drug Design and Epofolate Mechanism

The detailed understanding of pH-dependent structural transitions provides crucial insights for optimizing folate-targeted therapeutics like Epofolate. The relatively mild acidification required for ligand release (pH 6.5 rather than lysosomal pH 4.5-5.0) suggests that drug release mechanisms must be carefully tuned to function efficiently under these conditions [13] [16]. The specific conformational changes and their kinetics also inform the design of linker systems and payload release strategies for maximum therapeutic efficacy [14] [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.7

Hydrogen Bond Acceptor Count

32

Hydrogen Bond Donor Count

16

Exact Mass

1568.57342215 g/mol

Monoisotopic Mass

1568.57342215 g/mol

Heavy Atom Count

108

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q3XAW4B1DP

Wikipedia

Epofolate

Dates

Last modified: 07-15-2023
1: Vlahov IR, Vite GD, Kleindl PJ, Wang Y, Santhapuram HK, You F, Howard SJ, Kim  SH, Lee FF, Leamon CP. Regioselective synthesis of folate receptor-targeted agents derived from epothilone analogs and folic acid. Bioorg Med Chem Lett. 2010 Aug 1;20(15):4578-81. Epub 2010 Jun 8. PubMed PMID: 20594844.

Explore Compound Types